

Sodium Cacodylate Trihydrate Buffer: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Sodium cacodylate trihydrate

Cat. No.: B1292498

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This technical guide provides an in-depth overview of **sodium cacodylate trihydrate** buffer, a versatile and widely used buffering agent in scientific research, particularly in electron microscopy, protein crystallization, and studies involving biological macromolecules. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the buffer's properties, preparation, and stability.

Introduction

Sodium cacodylate, the sodium salt of cacodylic acid (dimethylarsinic acid), is an organoarsenic compound valued for its buffering capacity in the physiological pH range. Its ability to maintain a stable pH is crucial for preserving the structural integrity of biological samples during fixation and other experimental procedures. A key advantage of sodium cacodylate buffer is its lack of reactivity with aldehydes, such as glutaraldehyde, which are common fixatives in electron microscopy. This contrasts with amine-containing buffers like Tris, which can react with these fixatives and compromise experimental outcomes. Furthermore, it is a suitable alternative to phosphate buffers, as it avoids the precipitation of phosphates with cations like calcium.

Physicochemical Properties

Sodium cacodylate trihydrate is a white, crystalline solid that is highly soluble in water. The key properties of the buffer are summarized in the table below.

Property	Value	Reference(s)
Chemical Formula	$\text{C}_2\text{H}_6\text{AsNaO}_2 \cdot 3\text{H}_2\text{O}$	
Molecular Weight	214.03 g/mol	
pKa of Cacodylic Acid (at 25 °C)	6.25 - 6.3	
Effective Buffering pH Range	5.0 - 7.4	

Buffer pH Range and Performance

The effective buffering range of **sodium cacodylate trihydrate** is between pH 5.0 and 7.4, making it suitable for a wide array of biological experiments that require a stable pH within this range. The buffering capacity is centered around the pKa of cacodylic acid, which is approximately 6.27.

Effect of Temperature on pH

The pH of a buffer solution can be influenced by temperature. This is due to the temperature dependence of the acid dissociation constant (pKa). While specific quantitative data for the temperature coefficient of pKa for sodium cacodylate buffer is not readily available in the reviewed literature, it is a critical factor to consider for experiments conducted at temperatures other than ambient. For many biological buffers, the pKa can shift by as much as ± 0.03 pH units per degree Celsius change in temperature. It is therefore best practice to pH the buffer at the temperature at which it will be used to ensure accuracy.

Stability

Storage and Shelf Life

Proper storage is crucial for maintaining the integrity of the sodium cacodylate buffer. Stock solutions should be stored refrigerated at 4°C. Under these conditions, a 0.1 M sodium cacodylate buffer solution is reported to be stable for 2-3 months. Commercially prepared, premixed fixative solutions containing sodium cacodylate buffer are intended for immediate use to ensure maximum efficacy.

Chemical Stability and Degradation

Sodium cacodylate is a stable compound under standard laboratory conditions. However, it is incompatible with strong oxidizing agents and strong bases. Detailed information on the specific degradation pathways and products of sodium cacodylate in aqueous buffer solutions over long-term storage is not extensively documented in publicly available literature. It is important to be aware of the potential for microbial growth in buffer solutions, especially if they are not prepared under sterile conditions or stored for extended periods.

Experimental Protocols

Preparation of Sodium Cacodylate Buffer

The following protocol describes the preparation of a 0.2 M sodium cacodylate stock solution, which can then be diluted and pH-adjusted for various applications.

Materials:

- **Sodium Cacodylate Trihydrate** (MW = 214.03 g/mol)
- Deionized Water (dH₂O)
- Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
- Volumetric flask
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- To prepare a 0.2 M stock solution, dissolve 42.8 g of **sodium cacodylate trihydrate** in approximately 800 mL of deionized water.
- Stir the solution until the sodium cacodylate is completely dissolved.
- Adjust the pH to the desired value using HCl to lower the pH or NaOH to raise it.

- Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.
- Sterilize the buffer solution by filtration through a 0.22 μm filter if necessary for the intended application.
- Store the buffer at 4°C.

The following table provides the approximate volumes of 0.2 M HCl needed to adjust the pH of a 0.2 M sodium cacodylate solution to a final concentration of 0.05 M.

Desired pH	Volume of 0.2 M HCl per 100 mL of 0.2 M Sodium Cacodylate Stock (mL)
5.0	94.0
5.2	90.0
5.4	86.0
5.6	78.4
5.8	69.0
6.0	57.0
6.2	45.0
6.4	33.0
6.6	23.6
6.8	16.4
7.0	10.8
7.2	7.2
7.4	4.6

Source: Adapted from Dawes, 1971, as cited in

General Protocol for Determining Buffer pKa and its Temperature Dependence

While a specific protocol for sodium cacodylate is not detailed, the following general methodology can be applied to characterize the pKa and its temperature dependence for any buffer.

Materials:

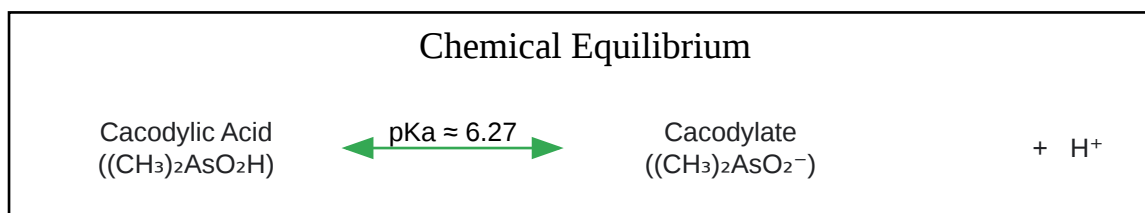
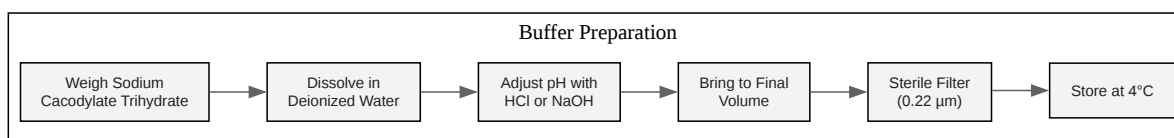
- Buffer of interest (e.g., Sodium Cacodylate)
- Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions of known concentration
- Temperature-controlled water bath or jacketed beaker
- Calibrated pH meter with a temperature probe
- Burette
- Magnetic stirrer and stir bar

Procedure:

- Prepare a solution of the buffer at a known concentration.
- Place the buffer solution in the temperature-controlled vessel and allow it to equilibrate to the desired temperature.
- Titrate the buffer solution with the standardized strong acid or base, recording the pH after each incremental addition of the titrant.
- Plot the recorded pH values against the volume of titrant added to generate a titration curve.
- The pKa is the pH at which half of the buffer has been neutralized (the midpoint of the steepest part of the titration curve).

- Repeat this procedure at several different temperatures to determine the temperature dependence of the pKa.
- The temperature coefficient ($d(pK_a)/dT$) can be calculated from the slope of a plot of pKa versus temperature.

Visualizations



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